3-Amino-3-(5-bromofuran-2-yl)propanenitrile
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Overview
Description
3-Amino-3-(5-bromofuran-2-yl)propanenitrile is an organic compound with the molecular formula C7H7BrN2O It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromofuran-2-yl)propanenitrile typically involves the bromination of furan followed by the introduction of the amino and nitrile groups. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to produce 5-bromofuran.
Formation of 3-(5-Bromofuran-2-yl)propanenitrile: The brominated furan is then reacted with acrylonitrile under specific conditions to form 3-(5-bromofuran-2-yl)propanenitrile.
Amination: Finally, the nitrile compound is subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromofuran-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(5-bromofuran-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromofuran-2-yl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Uniqueness
3-Amino-3-(5-bromofuran-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)propanenitrile |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5H,3,10H2 |
InChI Key |
MOWOXGPPGXNNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC#N)N |
Origin of Product |
United States |
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